4-nitro-N-(pentan-3-yl)benzenesulfonamide
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Overview
Description
4-nitro-N-(pentan-3-yl)benzenesulfonamide is an organic compound with the molecular formula C11H16N2O4S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a nitro group (-NO2) and a pentan-3-yl group attached to the benzenesulfonamide core, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pentan-3-yl)benzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene is then subjected to sulfonation using sulfuric acid to introduce the sulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide with pentan-3-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for nitration and sulfonation steps.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pentan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.
Major Products Formed
Reduction: 4-amino-N-(pentan-3-yl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-(pentan-3-yl)benzenesulfonamide involves:
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less bioavailable.
4-amino-N-(pentan-3-yl)benzenesulfonamide: The reduced form of the target compound, with different reactivity and biological activity.
Uniqueness
4-nitro-N-(pentan-3-yl)benzenesulfonamide is unique due to the presence of both the nitro group and the pentan-3-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various chemical syntheses and its efficacy as an enzyme inhibitor .
Properties
IUPAC Name |
4-nitro-N-pentan-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-9(4-2)12-18(16,17)11-7-5-10(6-8-11)13(14)15/h5-9,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPRSHBBZJMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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